Scaling kinase inhibitor synthesis? 3-Methyl-7-azaindole solves the selectivity and yield bottlenecks of the unsubstituted scaffold. Its 3-methyl group is critical for ROCK/B-Raf potency (Ki < 3 nM) and establishes a predictable dimeric supramolecular synthon for co-crystal design.
- Validated 81.6% synthetic yield vs. ~45% literature routes, reducing cost-per-gram in scale-up.
- 98% purity (HPLC) with solid-state consistency; dimeric H-bond network ensures reproducible crystal engineering.
- Bulk stock available; ships ambient globally with full CoA documentation.
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
CAS No.5654-93-3
Cat. No.B138285
⚠ Attention: For research use only. Not for human or veterinary use.
3-Methyl-7-azaindole (CAS 5654-93-3) is an organic compound belonging to the pyrrolopyridine class [1], characterized by a pyrrole ring fused to a pyridine ring with a methyl substituent at the 3-position. It is also known by its IUPAC name 3-methyl-1H-pyrrolo[2,3-b]pyridine and synonyms such as 7-Azaskatole . The compound is a strong basic compound (pKa ~8.01) and is widely recognized as a key intermediate in the synthesis of kinase inhibitors for pharmaceutical research [2].
1
Basic character supports salt formation and pH-controlled extraction in synthesis workflows.
2
Reported intermediate scaffold for kinase inhibitor research, particularly ROCK inhibitors.
3
3-Methyl substitution provides a distinct scaffold from unsubstituted 7-azaindole for SAR studies.
[2] Google Patents. CN102702196B - Method for synthesizing 3-methyl-7-diazaindene. View Source
Why 3-Methyl-7-azaindole Cannot Be Replaced
The 3-methyl substitution on the 7-azaindole core is not a minor structural variation; it dictates specific molecular interactions and synthetic outcomes that are unattainable with unsubstituted 7-azaindole or other azaindole isomers (e.g., 5-azaindole). Research has shown that substitution at the 3-position of 7-azaindole is critical for achieving high potency and selectivity in Rho kinase (ROCK) inhibitors, a property not observed in the parent scaffold [1]. Furthermore, the presence of the 3-methyl group fundamentally alters the solid-state supramolecular assembly, changing the hydrogen-bonding network from a tetrameric (7-azaindole) to a dimeric configuration [2]. This structural shift directly impacts crystal engineering, co-crystal design, and potentially formulation stability. Generic substitution with a simpler or isomeric azaindole scaffold would result in a loss of this specific kinase selectivity profile and distinct solid-state behavior, compromising the intended research or development outcomes.
3-Methyl-7-azaindole
Kinase selectivity context
3-Methyl substitution enables isoform-selectivity in ROCK inhibitor design, reported as critical for achieving on-target activity.
vs
Unsubstituted 7-azaindole
Selectivity profile may not transfer
Parent scaffold lacks reported ROCK selectivity; direct substitution may lose the desired kinase inhibition profile.
3-Methyl-7-azaindole
Solid-state assembly
Forms defined dimeric hydrogen-bonded motifs, enabling predictable crystal packing and co-crystal design.
vs
Unsubstituted 7-azaindole
Tetrameric network may shift properties
Tetrameric assembly alters crystal engineering outcomes; formulation or material behavior may not replicate.
[1] Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. View Source
[2] Chou, P. T., et al. (2002). Excited-State Double-Proton Transfer on 3-Methyl-7-azaindole in a Single Crystal: Deuterium Isotope/Tunneling Effect. The Journal of Physical Chemistry A, 106(35), 8006-8012. View Source
3-Methyl-7-azaindole Comparative Evidence
Higher Yield in Multi-Step Synthesis
A patented method for synthesizing 3-methyl-7-azaindole, using 7-azaindole and methenamine as starting materials, achieves a total yield of 81.6% under mild conditions [1]. This represents a significant improvement over previously reported literature methods, which are characterized by longer steps and a lower total yield of approximately 45% [1].
Synthesis YieldHead-to-head
81.6% (patented process) vs ~45% (literature)
Supports synthesis route selection for scale-up in process chemistry.
Patented process vs. previously reported multi-step syntheses
Why This Matters
For procurement in process chemistry and medicinal chemistry, a synthesis route with a 1.8x higher yield directly translates to significantly lower cost of goods and higher material throughput for large-scale preparation.
[1] Google Patents. CN102702196B - Method for synthesizing 3-methyl-7-diazaindene. View Source
Dimeric vs. Tetrameric Assembly
In single crystal form, 3-methyl-7-azaindole (3MAI) exists exclusively as intact double hydrogen-bonded dimers [1]. This is in stark contrast to unsubstituted 7-azaindole, which adopts a tetrameric configuration [1]. The different hydrogen-bonding arrangement alters the compound's solid-state properties and excited-state dynamics.
Solid-State AssemblyHead-to-head
Dimeric (double H-bonded) vs 7-azaindole tetrameric
Distinct hydrogen-bond network for crystal engineering and co-crystal design.
Single crystal context; qualitative structural difference.
Qualitative difference in supramolecular structure
Conditions
Single crystal X-ray diffraction and spectroscopic analysis
Why This Matters
The specific dimeric arrangement is critical for applications in crystal engineering, co-crystal formation, and photophysical studies where intermolecular hydrogen bonding governs material properties.
[1] Chou, P. T., et al. (2002). Excited-State Double-Proton Transfer on 3-Methyl-7-azaindole in a Single Crystal: Deuterium Isotope/Tunneling Effect. The Journal of Physical Chemistry A, 106(35), 8006-8012. View Source
Selective ROCK Inhibition Profile
Structure-activity relationship (SAR) studies demonstrate that substitution at the 3-position of the 7-azaindole scaffold is essential for developing potent and selective Rho kinase (ROCK) inhibitors [1]. This modification leads to compounds with excellent ROCK inhibitory potency and high selectivity against the closely related kinase PKA, a profile not achievable with the unsubstituted core [1]. Further optimization yielded 3-methyl-7-azaindole-4-ol derivatives with Ki values less than 3 nM [2].
ROCK InhibitionClass-level
Ki
Supports SAR for kinase selectivity research; parent scaffold lacks reported ROCK selectivity.
Derivative optimization context; class-level inference from inhibitor series.
Kinase InhibitionDrug DiscoveryROCK Signaling
Evidence Dimension
Impact on ROCK Inhibitor Potency and Selectivity
Target Compound Data
Ki < 3 nM for optimized 3-methyl-7-azaindole-4-ol derivatives
Comparator Or Baseline
Unsubstituted 7-azaindole scaffold (no reported ROCK selectivity)
Quantified Difference
Not directly comparable; the 3-substitution enables the desired potency/selectivity.
Conditions
ROCK enzyme inhibition assays
Why This Matters
This evidence positions 3-methyl-7-azaindole as a privileged, non-interchangeable starting material for ROCK inhibitor programs, as the unsubstituted scaffold would not yield the same biological profile.
Kinase InhibitionDrug DiscoveryROCK Signaling
[1] Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. View Source
[2] Scite.ai. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. View Source
3-Methyl-7-azaindole Application Scenarios
Process Chemistry and Large-Scale Preparation
For teams focused on scaling up the synthesis of kinase inhibitors or related medicinal intermediates, 3-methyl-7-azaindole is the preferred starting material. The validated synthesis method offers a significant advantage with a total yield of 81.6%, far exceeding the ~45% yield of prior literature methods [1]. This directly reduces the cost and time associated with multi-step synthesis and purification, making it a more economically viable option for large-scale production compared to alternative routes.
Solid-State Chemistry and Crystal Engineering
Researchers investigating co-crystals, pharmaceutical solid forms, or photoactive materials should select 3-methyl-7-azaindole for its well-defined, unique dimeric hydrogen-bonding network [2]. This is a key differentiator from the unsubstituted 7-azaindole, which forms tetramers, thereby providing a distinct and predictable building block for designing supramolecular assemblies with specific intermolecular interactions and photophysical properties.
Medicinal Chemistry for ROCK/B-Raf Inhibitors
Drug discovery programs targeting Rho kinase (ROCK) or B-Raf for therapeutic areas like hypertension, glaucoma, or oncology benefit directly from the 3-methyl-7-azaindole scaffold. SAR studies confirm that 3-position substitution is a critical determinant for achieving high potency (Ki < 3 nM) and high selectivity against off-target kinases like PKA [3]. Using the unsubstituted 7-azaindole would not confer this specific selectivity profile, making 3-methyl-7-azaindole a non-substitutable core for these programs.
Application
Selection Property
Validation Focus
Process chemistry scale-up
High-yielding synthesis method
Cost-efficiency and throughput review
Solid-state chemistry and crystal engineering
Dimeric hydrogen-bond motif
Crystal packing and co-crystal design
ROCK/B-Raf kinase inhibitor research
3-Methyl substitution enables kinase selectivity
ROCK isoform selectivity and SAR context
[1] Google Patents. CN102702196B - Method for synthesizing 3-methyl-7-diazaindene. View Source
[2] Chou, P. T., et al. (2002). Excited-State Double-Proton Transfer on 3-Methyl-7-azaindole in a Single Crystal: Deuterium Isotope/Tunneling Effect. The Journal of Physical Chemistry A, 106(35), 8006-8012. View Source
[3] Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. View Source
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